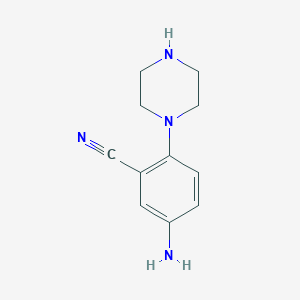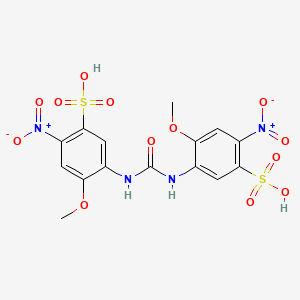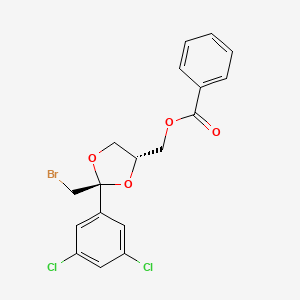
(alphaS,betaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (alphaS,betaR)- is a stereoisomer of a chemical compound that has specific spatial arrangements of its atoms. This configuration is crucial in determining the compound’s chemical properties and biological activities. The (alphaS,betaR)- configuration indicates the specific orientation of substituents around the chiral centers in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- compounds often involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method is the asymmetric reduction of alpha-substituted-beta-carbonyl nitriles using specific metal catalysts and reducing agents. For example, the use of TiCl4/BH3 or LiBH4/CeCl3 can achieve high diastereoselectivity and enantioselectivity under controlled conditions .
Industrial Production Methods
Industrial production of (alphaS,betaR)- compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(alphaS,betaR)- compounds can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group in an (alphaS,betaR)- compound can yield a ketone or aldehyde, while reduction of a carbonyl group can produce an alcohol.
Scientific Research Applications
(alphaS,betaR)- compounds have a wide range of applications in scientific research, including:
Chemistry: Used as chiral building blocks in the synthesis of complex molecules.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (alphaS,betaR)- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes. For example, (alphaS,betaR)-Bedaquiline, a specific (alphaS,betaR)- compound, targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its activity and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (alphaS,betaR)- include other stereoisomers with different spatial arrangements of atoms, such as (alphaR,betaS)-, (alphaR,betaR)-, and (alphaS,betaS)- configurations.
Uniqueness
The uniqueness of (alphaS,betaR)- compounds lies in their specific stereochemistry, which can significantly influence their chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to other stereoisomers, resulting in distinct pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI Key |
OTJZSGZNPDLQAJ-WSZWBAFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)


![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)


![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)


![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)


![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
